![molecular formula C15H13NO2S B7570290 3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile, also known as MSB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science.
作用機序
The mechanism of action of 3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile involves the inhibition of PTP1B, which is an enzyme that regulates insulin signaling and glucose metabolism. By inhibiting PTP1B, 3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile increases insulin sensitivity and enhances glucose uptake in cells, which can help to improve glycemic control in patients with type 2 diabetes. 3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, which leads to the release of cytochrome c and caspase activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile have been extensively studied in vitro and in vivo. In vitro studies have shown that 3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile inhibits PTP1B with an IC50 value of 10 nM, making it one of the most potent PTP1B inhibitors known to date. In vivo studies have shown that 3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile improves glucose tolerance and insulin sensitivity in obese mice, indicating its potential as a therapeutic agent for type 2 diabetes and obesity. 3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile has also been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and colon cancer cells.
実験室実験の利点と制限
3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields, making it suitable for large-scale production. It is also soluble in organic solvents, which makes it easy to dissolve in various experimental conditions. However, one limitation of 3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile is that it is not very water-soluble, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile. One potential direction is to study its potential as a therapeutic agent for type 2 diabetes and obesity. Further studies are needed to determine the optimal dosage and administration route for 3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile in human subjects. Another potential direction is to study the anticancer activity of 3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile in vivo, to determine its efficacy and safety as a potential anticancer agent. Additionally, 3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile could be studied for its potential as a material science application, as it has been shown to exhibit unique properties such as fluorescence and thermal stability. Overall, 3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile has significant potential for various applications, and further research is needed to fully explore its potential.
合成法
The synthesis of 3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile involves the reaction between 3-methylbenzyl chloride and benzonitrile in the presence of sodium hydride and dimethyl sulfoxide. The reaction takes place at a temperature of 80-90°C and yields 3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile as the main product. This method has been optimized to produce high yields of pure 3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile, making it suitable for large-scale production.
科学的研究の応用
3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile has been used in scientific research for various applications. One of the most significant applications is in the field of medicinal chemistry. 3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile has been shown to exhibit potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of type 2 diabetes and obesity. 3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
3-[(3-methylphenyl)sulfonylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-12-4-2-7-15(8-12)19(17,18)11-14-6-3-5-13(9-14)10-16/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVIXEALNVMZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

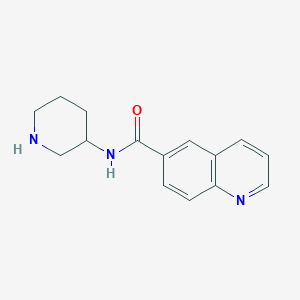
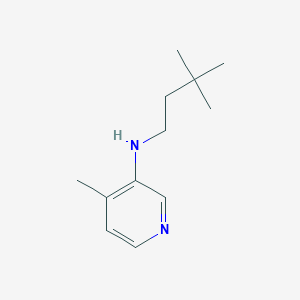
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
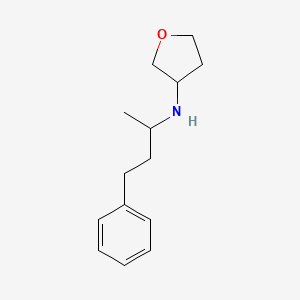
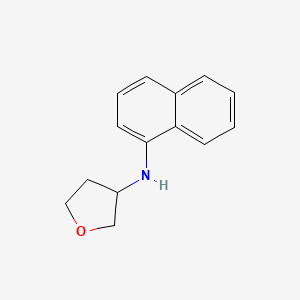
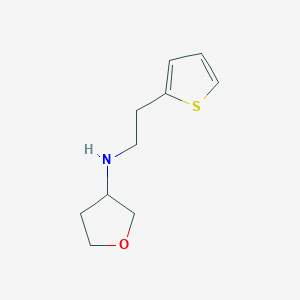
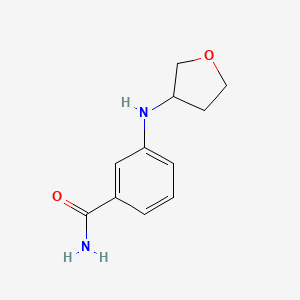
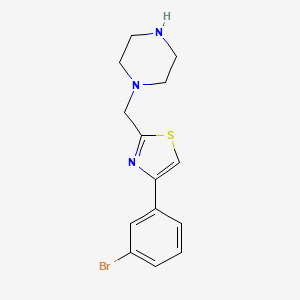
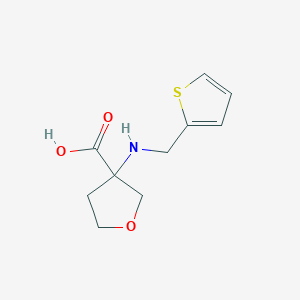
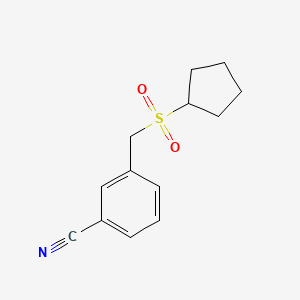
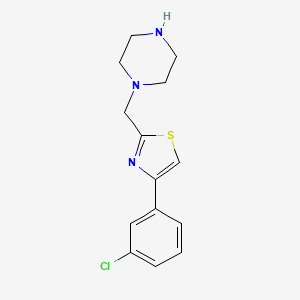
![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)